molecular formula C9H10Cl2N2 B15058664 4,6-Dichloro-2-cyclopentylpyrimidine

4,6-Dichloro-2-cyclopentylpyrimidine

Cat. No.: B15058664
M. Wt: 217.09 g/mol
InChI Key: BNJFFSASAAIDKC-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-cyclopentylpyrimidine is a heterocyclic organic compound with the molecular formula C9H10Cl2N2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a cyclopentyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-cyclopentylpyrimidine typically involves the chlorination of 2-cyclopentylpyrimidine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 2-cyclopentylpyrimidine is treated with thionyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction mixture is then heated to reflux, and the product is isolated by distillation or crystallization .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the reaction conditions are carefully controlled to minimize the formation of by-products and ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-cyclopentylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are used.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a 4,6-diamino-2-cyclopentylpyrimidine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound .

Scientific Research Applications

4,6-Dichloro-2-cyclopentylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-cyclopentylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. For example, it may act as an inhibitor of nucleic acid synthesis by binding to and inhibiting the function of enzymes involved in DNA replication or transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-cyclopentylpyrimidine is unique due to the presence of both chlorine atoms and the cyclopentyl group, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various substitution and coupling reactions makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

4,6-dichloro-2-cyclopentylpyrimidine

InChI

InChI=1S/C9H10Cl2N2/c10-7-5-8(11)13-9(12-7)6-3-1-2-4-6/h5-6H,1-4H2

InChI Key

BNJFFSASAAIDKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

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